![molecular formula C25H52N2O4 B13795299 Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- CAS No. 66161-69-1](/img/structure/B13795299.png)
Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is a complex organic compound with the molecular formula C25H52N2O4 . This compound is known for its unique structure, which includes an octadecanamide backbone and a bis(2-hydroxyethyl)oxidoamino group attached to a propyl chain. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- typically involves the reaction of octadecanamide with a bis(2-hydroxyethyl)amine derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the oxidoamino group. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency . The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the oxidoamino group and the long hydrocarbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the oxidoamino group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the oxidoamino group to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the oxidoamino group, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction can produce an amine derivative .
Scientific Research Applications
Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- has a wide range of applications in scientific research :
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is utilized in the production of cosmetics, personal care products, and lubricants.
Mechanism of Action
The mechanism of action of Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- involves its interaction with molecular targets such as cell membranes and proteins . The oxidoamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in biological systems. The long hydrocarbon chain contributes to its hydrophobic interactions, affecting its solubility and distribution .
Comparison with Similar Compounds
Similar Compounds
N-[3-[Bis(2-hydroxyethyl)amino]propyl]octadecanamide: This compound has a similar structure but lacks the oxido group, resulting in different chemical properties.
N-Stearoylamidopropyl-N,N-bis(2-hydroxyethyl)amine: Another related compound with variations in the functional groups attached to the propyl chain.
Uniqueness
Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is unique due to the presence of the oxidoamino group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
66161-69-1 |
|---|---|
Molecular Formula |
C25H52N2O4 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-3-(octadecanoylamino)propan-1-amine oxide |
InChI |
InChI=1S/C25H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-25(30)26-19-17-20-27(31,21-23-28)22-24-29/h28-29H,2-24H2,1H3,(H,26,30) |
InChI Key |
QEPINIINIXYTDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](CCO)(CCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)
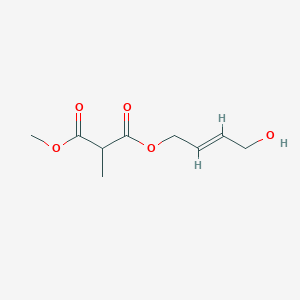
![3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13795238.png)

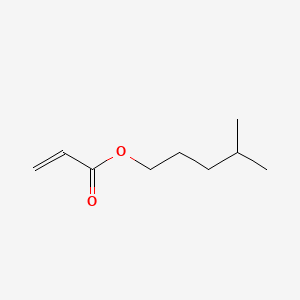

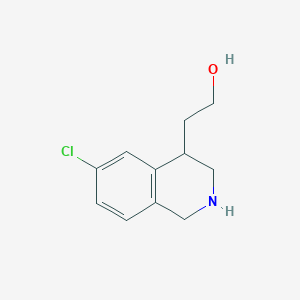
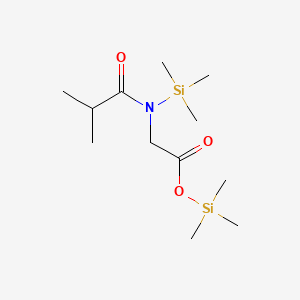
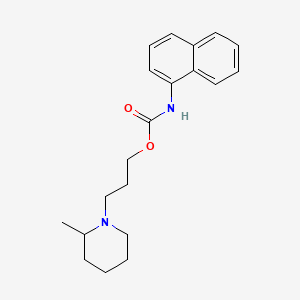
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
